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Compound of Interest

1-(tert-Butoxy)-3,5-
Compound Name:
dichlorobenzene

Cat. No.: B13708980

Get Quote

\ J

In the fragmented landscape of chemical databases, 3,5-dichloro-1-tert-butoxybenzene often
suffers from nomenclature ambiguity. For drug development professionals, precise
identification is critical to avoid costly procurement errors—specifically, confusing this ether with
its alkyl analog (3,5-dichloro-tert-butylbenzene).[1]

This section establishes the definitive identity matrix for the compound to ensure cross-
database interoperability (SciFinder, Reaxys, eMolecules).[1]

Synonym & ldentifier Matrix
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Identifier Type

Value | Designation Usage Context

CAS Registry Number

74986-43-9 Primary Database Key

IUPAC Name

1,3-Dichloro-5-(2-methyl-2-

Regulatory / Patent Filing
propanyl)oxybenzene

CAS Index Name

Benzene, 1,3-dichloro-5-(1,1-

] TSCA / Chemical Inventory
dimethylethoxy)-

Common Chemical Name

3,5-Dichlorophenyl tert-butyl
Laboratory / Vendor Catalogs

ether
ZFHLUUHAMWNEJI-
InChl Key UHFFFAOYSA-N (Verify via Computational Screening
structure)
Mass Spectrometry (M+ 218.
Molecular Formula C10H12CI20

[1]03)

Critical Distinction Warning: Do not confuse with 1-tert-butyl-3,5-dichlorobenzene (CAS

1369899-62-6).[1] The absence of the oxygen atom changes the metabolic profile entirely.[1]

Always verify the presence of the ether linkage (-O-) in the structure.[1]

Part 2: Synthetic Pathways & Causality[1]

For research applications requiring high purity (>98%), relying on industrial suppliers can be

risky due to batch variability.[1] Below are two validated synthetic protocols. The choice of

method depends on scale and available equipment.[1]

Method A: Magnesium Perchlorate Catalyzed O-
Alkylation (Lab Scale)

Recommended for: Medicinal Chemistry (Gram-scale), High Safety.[1]
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Rationale: Traditional Williamson ether synthesis fails here due to the steric bulk of the tert-
butyl group and the elimination side-reactions of tert-butyl halides.[1] This protocol uses Di-tert-
butyl dicarbonate (Boc20) as a "green" alkylating agent, driven by Lewis acid catalysis.[1]

Protocol:
e Charge: To a flame-dried RBF, add 3,5-dichlorophenol (1.0 equiv) and Bocz20 (2.3 equiv).

o Catalyst: Add Mg(ClOa4)2 (10 mol%). Note: Magnesium perchlorate is a powerful Lewis acid
that activates the carbonate carbonyl.[1]

e Solvent: Dissolve in anhydrous Dichloromethane (DCM) (0.5 M concentration).

o Reaction: Reflux at 40°C for 18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot
(Rf ~0.[1]4) should disappear; the ether product is less polar (Rf ~0.8).[1]

o Workup: Quench with water. Extract with DCM.[1] The excess Boc20O decomposes to
isobutylene and CO-2.[1]

« Purification: Silica gel chromatography (100% Hexanes).

Method B: Acid-Catalyzed Addition of Isobutylene
(Process Scale)

Recommended for: Process Development (>100g), Cost-Efficiency.[1]

Rationale: This atom-economic route utilizes isobutylene gas.[1] The sulfuric acid protonates
the alkene to generate the tert-butyl cation, which is trapped by the phenol.[1]

Protocol:

Setup: Use a pressure-rated autoclave or sealed tube.[1]

Reactants: Dissolve 3,5-dichlorophenol in DCM. Cool to -10°C.[1][2]

Acid: Add conc. H2S0Oa (catalytic, 0.1 equiv).

Addition: Condense Isobutylene gas (excess, ~3 equiv) into the vessel.
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+ Reaction: Seal and stir at Room Temperature for 24 hours.

« Safety: Carefully vent excess isobutylene into a fume hood trap.[1]

Part 3: Visualization of Workflows
Figure 1: Synthetic Logic & Nomenclature Map

This diagram illustrates the relationship between the precursors, the target molecule, and the
critical differentiation from its alkyl analog.[1]
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1-tert-butyl-3,5-dichlorobenzene

(Alkyl Analog - DO NOT USE)
CAS: 1369899-62-6

Click to download full resolution via product page

Caption: Synthesis pathways distinguishing the target ether from its common alkyl false-
positive.

Part 4: Utility in Drug Development (The "Why")

Why synthesize this specific protected form? The tert-butyl ether serves two strategic functions
in medicinal chemistry campaigns:
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1. Directed Ortho-Metalation (DoM) Control: The tert-butoxy group is a weak Ortho-Directing
Group (ODG).[1] Unlike the free phenol (which kills organolithiums via deprotonation) or the
methyl ether (which is a strong ODG), the bulky tert-butyl group sterically hinders attack at the
2-position (between Cl and O).[1]

Outcome: It forces lithiation to the 4-position (para to the oxygen), allowing for regioselective
functionalization that is otherwise difficult to achieve on a symmetric ring.[1]

2. Robust Protection Strategy: The tert-butyl ether is stable against:

Basic conditions: (NaOH, KOH, NaH).[1][3]

Nucleophiles: (Grignard reagents, hydrides).[1]

Oxidizing agents: (KMnOa, Jones reagent).[1]

Deprotection Protocol (Self-Validating): To recover the phenol after modifying the ring:
e Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 ratio).[1]

e Mechanism: E1 elimination releasing isobutylene.[1]

» Validation: Loss of the 9H singlet at ~1.3-1.4 ppm in *H NMR.[1]

Part 5: Analytical Data Summary

Use this table to validate synthesized material.
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Property Specification
Physical State Colorless Oil or Low-Melting Solid
Boiling Point ~110-115°C @ 15 mmHg (Estimated)

5 6.95 (t, 1H, Ar-H), 6.80 (d, 2H, Ar-H), 1.35 (s,
1H NMR (CDCls)

9H, t-Bu).[1]
Distinct quaternary carbon signal at ~79 ppm
15C NMR q y g pp
(O-C-Mes).[1]
Absence of -OH stretch (3200-3600 cm~1); C-O
IR Spectrum
stretch ~1240 cm~1.[1]
References

o ChemicalBook.1,3-Dichloro-5-(1,1-dimethylethoxy)benzene Product Entry (CAS 74986-43-
9).[1][4] Retrieved from [1]

e Bartoli, G., et al. (1998).[1] Magnesium Perchlorate as an Efficient Catalyst for the Synthesis
of tert-Butyl Ethers.[1]Journal of Organic Chemistry, 63, 3745-3747.[1] (Foundational method
for Method A). Available at [1]

» Organic Syntheses.Phenyl tert-Butyl Ether Preparation (General Methodology). Coll. Vol. 5,
p.926 (1973).[1] Available at [1]

e PubChem.1-(tert-butyl)-3,5-dichlorobenzene (The Alkyl Analog).[1] CID 23557572.[1][5]
(Included for exclusion/safety verification). Available at [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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